molecular formula C30H31F3N4O3.2HCl B1574485 DDR1-IN-1 dihydrochloride

DDR1-IN-1 dihydrochloride

Cat. No.: B1574485
M. Wt: 625.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solubility

Solvent Solubility (25°C) Source
Dimethyl sulfoxide >50 mg/mL
Ethanol ~4 mg/mL
Water <1 mg/mL (insoluble)

Stability

  • Thermal stability : Stable at -20°C for ≥2 years when stored desiccated . Degrades at temperatures >40°C .
  • Photostability : Susceptible to photodegradation under UV light; requires storage in amber vials .
  • pH stability : Stable in aqueous solutions at pH 4–8 for ≤24 hours; hydrolyzes rapidly under strongly acidic (pH <2) or alkaline (pH >10) conditions .

Spectroscopic Characterization (NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 10.61 (s, 1H, indole NH)
    • δ 8.42 (s, 1H, aromatic proton)
    • δ 4.63–4.57 (m, 1H, piperazine CH₂)
    • δ 2.19 (s, 3H, methyl group) .
  • ¹³C NMR (125 MHz, DMSO-d₆):
    • δ 169.8 (C=O, amide)
    • δ 157.2 (C-F, trifluoromethyl)
    • δ 121.4–125.9 (aromatic carbons) .

Mass Spectrometry (MS)

  • ESI-MS (positive mode): m/z 624.188 [M-Cl⁻]⁺ (calc. 624.19) .
  • High-resolution MS (HRMS) : Exact mass 625.5092 (C₃₀H₃₃Cl₂F₃N₄O₃) matches theoretical value .

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Peaks at 1654 cm⁻¹ (amide C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .

Properties

Molecular Formula

C30H31F3N4O3.2HCl

Molecular Weight

625.51

Synonyms

N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride

Origin of Product

United States

Scientific Research Applications

Cancer Research

DDR1-IN-1 has been extensively studied for its potential in cancer therapy:

  • Colorectal Cancer : Studies indicate that combining DDR1-IN-1 with PI3K/mTOR inhibitors enhances the inhibition of colorectal cancer cell lines . This suggests a synergistic effect that could be leveraged for more effective treatment regimens.
  • Osteosarcoma : Research has shown that DDR1-IN-1 inhibits integrin-induced autophosphorylation in osteosarcoma cell lines, indicating its potential to disrupt tumor growth and metastasis .

Fibrosis

In models of fibrotic disease, DDR1-IN-1 has demonstrated therapeutic effects:

  • Cardiometabolic Disease : Deletion or inhibition of DDR1 has been shown to ameliorate fibrosis and promote metabolic activity in adipose tissues . This highlights the compound's potential in treating conditions characterized by excessive fibrotic response.

Neurodegenerative Diseases

Recent findings suggest that DDR1 plays a role in neurodegeneration:

  • Alzheimer's Disease : Inhibition of DDR1 has been linked to reduced levels of neurotoxic proteins and inflammation in models of Alzheimer's disease . This positions DDR1-IN-1 as a candidate for further exploration in neuroprotective therapies.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceDisease ModelKey Findings
Piyush B et al., Nat Commun (2021)Breast CancerDemonstrated that DDR1 influences stem cell differentiation via ECM interactions.
Adria et al., Mol Metab (2020)Cardiometabolic DiseaseShowed that DDR1 deletion reduces fibrosis and enhances metabolic rate.
Romayor et al., Sci Rep (2020)Liver MetastasisSilencing of DDR1 reduced liver metastasis in colon carcinoma models.
Vehlow et al., Cell Rep (2019)GlioblastomaFound that DDR1 modulation affects therapy sensitivity through interaction with key signaling complexes.

Comparison with Similar Compounds

Key Compounds and Selectivity Profiles

The table below summarizes DDR1-IN-1 dihydrochloride and its analogues based on IC50 values, selectivity, and functional outcomes:

Compound DDR1 IC50 (nM) DDR2 IC50 (nM) Selectivity (DDR1/DDR2) Key Features
This compound 105 413 4-fold Binds DDR1 FGD-out conformation; inhibits integrin-induced autophosphorylation. Limited anti-proliferative effects in cancer cells .
DDR1-IN-4 29 1,900 65-fold Higher DDR1 selectivity; suppresses DDR1 autophosphorylation at lower concentrations .
Ponatinib 9 9 1-fold Pan-DDR inhibitor with sub-nanomolar potency; lacks selectivity between DDR1 and DDR2 .
Imatinib 1,000 500 2-fold Broad-spectrum kinase inhibitor; binds DDR1 similarly to DDR1-IN-1 but with weaker potency .

Structural and Mechanistic Insights

  • DDR1-IN-1 vs. Imatinib : Both bind the DDR1 FGD-out conformation, but DDR1-IN-1 lacks hydrogen bonding with Thr701, reducing affinity for off-target kinases like ABL. This structural difference enhances DDR1 selectivity compared to imatinib .
  • DDR1-IN-1 vs. Ponatinib : Ponatinib exhibits 10-fold greater potency (IC50 = 9 nM) but targets DDR1 and DDR2 equally, limiting its use in DDR1-specific contexts .
  • DDR1-IN-1 vs. DDR1-IN-4 : DDR1-IN-4 shows superior selectivity (65-fold) due to optimized interactions with DDR1’s hinge region, making it preferable for studies requiring minimal DDR2 cross-reactivity .

Functional Outcomes and Therapeutic Implications

  • Anti-Proliferative Limitations : this compound reduces DDR1 phosphorylation but fails to inhibit cancer cell proliferation in isolation, highlighting the need for combination therapies (e.g., with MEK or BRAF inhibitors) .
  • Synergistic Effects : In thyroid cancer models, DDR1-IN-1 combined with insulin receptor (IR) inhibitors suppresses IGF-2/IR-A signaling, demonstrating additive anti-tumor effects .
  • Structural Analogues : Seven derivatives of DDR1-IN-1 were synthesized to explore chemical modifications. Results emphasized the necessity of specific ether bridges and tail groups for maintaining DDR1 affinity .

Preparation Methods

Synthetic Route Summary

  • Starting Materials and Protection: The synthesis begins with intermediates such as compounds 8 and 9, which are protected using di-tert-butyl dicarbonate ((Boc)2O) to yield compounds 10 and 11. This protection step is critical to prevent side reactions during subsequent transformations.

  • Alkylation and Carbonyl-Extrusion: Protected intermediates 10–14 undergo alkylation to introduce necessary substituents, followed by a carbonyl-extrusion reaction to convert these into compounds 15–19. These transformations enable the construction of the core scaffold with appropriate functional groups for DDR1 binding.

  • Deprotection and Coupling: The Boc groups are removed by treatment with hydrochloric acid, yielding intermediates 20–24. These intermediates are then coupled with 5-bromopyrimidine via Buchwald–Hartwig amination to afford compounds 25–29. This coupling is essential for introducing the pyrimidinyl moiety, which contributes to the binding affinity and selectivity of the inhibitor.

  • Hydrolysis and Final Assembly: Ester 27 is hydrolyzed to the corresponding acid 30, which is further reacted with compound 31 to produce the final DDR1-IN-1 derivatives (7c–n). The final compounds incorporate structural features optimized for DDR1 ATP-binding pocket interaction.

Key Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Protection of 8 and 9 Boc protection (Boc)2O, standard conditions Not specified Protects amine groups
Alkylation of 10 Alkylation Alkylating agents, base Not specified Introduces alkyl substituents
Carbonyl-extrusion Carbonyl-extrusion reaction Specific reagents for extrusion Not specified Converts intermediates 10–14 to 15–19
Deprotection Acidic deprotection HCl treatment Not specified Removes Boc groups
Buchwald–Hartwig amination Coupling with 5-bromopyrimidine Pd catalyst, base, solvent Not specified Forms C-N bond with pyrimidine
Hydrolysis of ester 27 Ester hydrolysis Base or acid hydrolysis Not specified Converts ester to acid 30
Final coupling with 31 Amide bond formation Coupling reagents (e.g., EDC, HOBt) 11–60% Final assembly of DDR1-IN-1 derivatives

Note: Specific reagents, solvents, temperatures, and times are detailed in the original synthetic schemes but are not explicitly provided in the summary.

Structural Optimization Insights

  • Modifications such as moving the nitrogen atom out of the isoindoline ring (e.g., compound 7d) improved binding affinity by enabling better hydrogen bonding interactions with key DDR1 residues like Met704 and Thr701.

  • Some derivatives (7a and 7b) lost DDR1 inhibitory activity due to poor fit in the ATP-binding pocket, highlighting the importance of precise scaffold design for activity.

  • The presence of trifluoromethyl groups and heterocyclic amines (e.g., piperazine moieties) contribute to the selectivity and potency of DDR1-IN-1 compounds.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Detailed ^1H NMR spectra for various derivatives (7c, 7d, 7g, etc.) confirm the structural integrity and stereochemistry of the synthesized compounds.

  • Optical Rotation: Specific optical rotations ([α]D) are reported for enantiomeric compounds, indicating stereochemical purity and configuration.

  • Biological Activity Correlation: Computational docking and biological assays demonstrated that compounds fitting well into the DDR1 ATP-binding pocket exhibit potent inhibitory activity, while those with poor interactions show diminished activity.

Summary Table of Selected DDR1-IN-1 Derivatives Preparation and Activity

Compound Key Structural Feature Preparation Notes Yield (%) DDR1 IC50 (nM) Comments
7a Isoindoline scaffold Modified from 6, lost DDR1 activity Not specified Inactive Poor ATP pocket fit
7b Isoindoline with methylene moiety Similar to 7a, weak HB with Met704 Not specified Inactive Weak binding
7c Nitrogen moved out of isoindoline Synthesized via described route 60 Active Improved DDR1 binding
7d Enantiomer of 7c Similar procedure as 7c 60 Active Better predicted binding
7g Alkylated derivative Similar procedure, lower yield 35 Active Moderate yield
7h Propyl substituted derivative Similar procedure, low yield 11 Active Low yield, active

Research Findings on this compound Preparation

  • The synthetic approach emphasizes protecting group strategies, selective functionalization, and palladium-catalyzed amination reactions to assemble the complex molecule with high specificity.

  • The preparation method allows for structural diversity enabling SAR (structure-activity relationship) studies to optimize DDR1 inhibition and minimize off-target effects.

  • The final dihydrochloride salt form enhances compound stability and solubility, suitable for biological evaluation.

Q & A

Q. What are the molecular properties and selectivity profile of DDR1-IN-1 dihydrochloride, and how do these inform experimental design?

Answer: this compound is a selective inhibitor of discoidin domain receptor 1 (DDR1), with an IC50 of 105 nM for DDR1 and 413 nM for DDR2, indicating moderate selectivity toward DDR1 . Its molecular formula (C30H33Cl2F3N4O3) and molecular weight (625.51 g/mol) are critical for calculating molar concentrations in assays. Researchers should validate selectivity using parallel kinase profiling or comparative IC50 determinations against DDR2 and other off-target kinases. Storage conditions (-20°C for powder, -80°C for solutions) must be strictly followed to prevent degradation .

Q. What methodological steps ensure reproducibility in this compound-based kinase inhibition assays?

Answer:

  • Solution preparation: Use anhydrous DMSO for stock solutions (e.g., 10 mM), followed by dilution in assay buffer to avoid solvent-induced artifacts.
  • Kinase activity assays: Employ time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo™ kinase assays with collagen IV as the DDR1 activator. Include controls for solvent (DMSO) and baseline kinase activity.
  • Data normalization: Express inhibition as a percentage of maximal kinase activity (collagen IV-stimulated) and unstimulated (baseline) conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines or models?

Answer: Discrepancies may arise from variations in DDR1 expression levels, cross-talk with other receptors (e.g., IGF-IR), or off-target effects. To address this:

  • Quantify DDR1 expression: Use Western blotting or qPCR to correlate inhibitor efficacy with receptor abundance.
  • Combine with genetic knockdown: Validate pharmacological effects by comparing results with siRNA-mediated DDR1 silencing .
  • Assess pathway crosstalk: Co-treat with inhibitors of overlapping pathways (e.g., IGF-IR inhibitors) to isolate DDR1-specific effects .

Q. What structural features of this compound underlie its selectivity, and how can this inform analog design?

Answer: DDR1-IN-1 binds the "DFG-out" conformation of DDR1, forming hydrogen bonds with hinge residues (e.g., Met704) and hydrophobic interactions with the gatekeeper residue (Thr701). Its ether bridge displaces the P-loop in DDR1, reducing affinity for DDR2 and ABL kinases. Analog design should prioritize:

  • Ether bridge modifications: Adjust substituents to enhance hydrogen bonding with DDR1-specific residues.
  • Tail group optimization: Introduce bulky groups to exploit DDR1’s larger hydrophobic pocket, minimizing off-target binding .

Q. How should researchers design experiments to evaluate this compound in combination therapies for cancer?

Answer:

  • Synergy screening: Use matrix-based dose-response assays (e.g., Chou-Talalay method) to test combinations with MEK inhibitors or BET bromodomain inhibitors (e.g., JQ1), which co-target downstream vulnerabilities like c-Myc .
  • Functional endpoints: Measure apoptosis (Annexin V/PI staining), proliferation (BrdU incorporation), and migration (scratch/wound healing assays) in 3D collagen matrices to mimic in vivo conditions .
  • In vivo validation: Use xenograft models with DDR1-overexpressing tumors, monitoring drug synergy via bioluminescence imaging and immunohistochemical analysis of pathway biomarkers .

Q. What experimental strategies validate this compound’s target engagement in cellular models?

Answer:

  • Phosphorylation assays: Detect collagen IV-induced DDR1 autophosphorylation (e.g., Tyr513) via immunoblotting. Pretreatment with DDR1-IN-1 should reduce phosphorylation in a dose-dependent manner .
  • Cellular thermal shift assays (CETSA): Monitor thermal stabilization of DDR1 in lysates or live cells after inhibitor treatment to confirm direct binding .
  • Rescue experiments: Overexpress wild-type DDR1 or a kinase-dead mutant (e.g., DDR1/K618A) to confirm that biological effects (e.g., migration inhibition) are DDR1-dependent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.